An In-depth Technical Guide to 3-Fluoro-2-methylbenzoic Acid
An In-depth Technical Guide to 3-Fluoro-2-methylbenzoic Acid
CAS Number: 699-90-1
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-Fluoro-2-methylbenzoic acid, a versatile fluorinated building block with significant applications in pharmaceutical development and materials science. This document is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis, offering insights into its properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Introduction: The Strategic Importance of Fluorination
In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to enhance pharmacological and material properties. 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1) is a prime example of a fluorinated aryl building block that has garnered considerable attention.[1] Its unique substitution pattern—a fluorine atom at the 3-position and a methyl group at the 2-position of the benzoic acid core—imparts specific steric and electronic characteristics that are highly valuable in the design of complex molecular architectures.
This guide will explore the fundamental aspects of 3-Fluoro-2-methylbenzoic acid, from its core physicochemical properties to its role as a key intermediate in the synthesis of high-value compounds.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of 3-Fluoro-2-methylbenzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 699-90-1 | [2] |
| Molecular Formula | C8H7FO2 | [2][3] |
| Molecular Weight | 154.14 g/mol | [2] |
| Appearance | White powder/solid | [2] |
| Melting Point | 158-160 °C | [2] |
| Purity | >98% | [2] |
| Linear Formula | FC6H3(CH3)CO2H | |
| Synonyms | 3-Fluoro-o-toluic acid | [2] |
Synthesis of 3-Fluoro-2-methylbenzoic Acid: A Methodological Overview
The synthesis of fluorinated benzoic acids often requires specialized methods to achieve the desired regioselectivity. While various synthetic routes exist, a common approach involves the ortho-lithiation of a fluorotoluene derivative followed by carboxylation.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of a fluorinated methylbenzoic acid, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of a fluoro-methylbenzoic acid isomer, showcasing key reaction and purification stages.
A patent describes a method for synthesizing the related isomer, 4-fluoro-2-methylbenzoic acid, starting from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis and acidification.[4] The resulting isomers are then separated by recrystallization.[4] This highlights a common industrial approach to synthesizing such compounds.
Applications in Drug Discovery and Materials Science
The true value of 3-Fluoro-2-methylbenzoic acid lies in its utility as a versatile intermediate for synthesizing a range of functional molecules.
Pharmaceutical Applications
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SGLT2 Inhibitors: This compound is a key building block for the synthesis of diarylmethanes, which are precursors to sodium-glucose cotransporter 2 (SGLT2) inhibitors.[2] SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. The synthesis involves a Friedel-Crafts acylation followed by a reduction.[2]
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Antibiotic Activity: Derivatives of 3-Fluoro-2-methylbenzoic acid, such as acetoxy-methylbenzoic anhydride, have demonstrated antibiotic properties.[2]
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Antiviral and Anticancer Agents: The broader class of fluorinated benzoic acids is instrumental in developing various therapeutic agents. For instance, 5-Fluoro-2-methylbenzoic acid is used in synthesizing HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity against cancer cells.[5]
Materials Science Applications
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Liquid Crystals: The specific arrangement of the functional groups in 3-Fluoro-2-methylbenzoic acid makes it a suitable structural scaffold for the development of bent-core liquid crystals.[2] These advanced materials have potential applications in display technologies and photonics.[6]
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Polymers and Specialty Chemicals: As an intermediate, it is also used in the creation of polymers and other specialty chemicals where the fluorine atom can impart unique properties such as thermal stability and altered electronic characteristics.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Fluoro-2-methylbenzoic acid is essential.
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Hazards: It is known to cause serious eye irritation.[7] It may also cause skin irritation.[7]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
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Handling: Use in a well-ventilated area.[7] Avoid breathing dust.[8] Wash hands thoroughly after handling.[7]
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Storage: Store in a cool, well-ventilated place.[7]
Conclusion
3-Fluoro-2-methylbenzoic acid is a valuable and versatile chemical building block with significant applications in both drug discovery and materials science. Its unique structural features, imparted by the strategic placement of the fluoro and methyl groups, enable the synthesis of complex and high-value molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.
References
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Thermo Fisher Scientific. (2025). 3-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Fluoro-2-methylbenzoic Acid in Organic Synthesis and Materials Science. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). 3-Fluorobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
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Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Sources
- 1. 3-FLUORO-2-METHYLBENZOIC ACID | 699-90-1 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. scbt.com [scbt.com]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]

